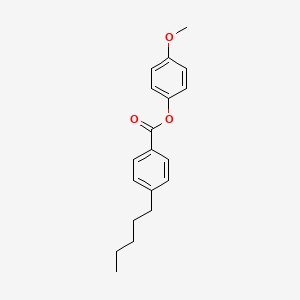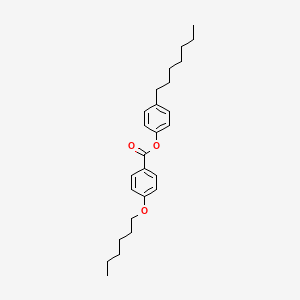
4-Heptylphenyl 4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptylphenyl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C24H32O3. It is a type of ester formed from the reaction between 4-heptylphenol and 4-(hexyloxy)benzoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-(hexyloxy)benzoate typically involves the esterification reaction between 4-heptylphenol and 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Heptylphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Heptylphenyl 4-(hexyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of liquid crystals and other complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions and lipid bilayer formation.
Medicine: Research into drug delivery systems and the development of new pharmaceuticals may utilize this compound.
Industry: It is employed in the production of specialty polymers and advanced materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 4-Heptylphenyl 4-(hexyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in the compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic rings in the compound may also interact with hydrophobic regions of proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentylphenyl 4-(hexyloxy)benzoate
- 4-Hexylphenyl 4-(hexyloxy)benzoate
- 4-Octylphenyl 4-(hexyloxy)benzoate
Uniqueness
4-Heptylphenyl 4-(hexyloxy)benzoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The heptyl group provides a balance between hydrophobicity and flexibility, making it suitable for applications in liquid crystal technology and advanced material synthesis. Compared to similar compounds with shorter or longer alkyl chains, this compound offers optimal performance in terms of stability and functionality.
Propiedades
Número CAS |
38444-26-7 |
|---|---|
Fórmula molecular |
C26H36O3 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(4-heptylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C26H36O3/c1-3-5-7-9-10-12-22-13-17-25(18-14-22)29-26(27)23-15-19-24(20-16-23)28-21-11-8-6-4-2/h13-20H,3-12,21H2,1-2H3 |
Clave InChI |
VYJVJCSKWQVJQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


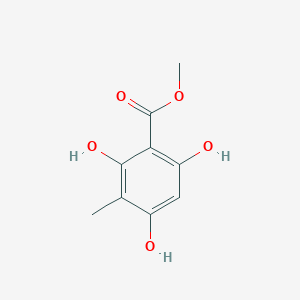
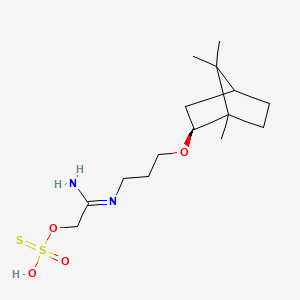
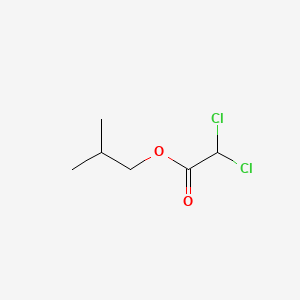
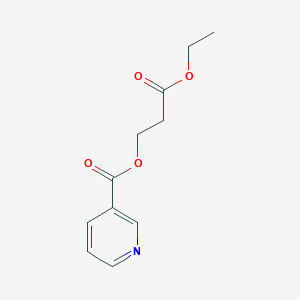
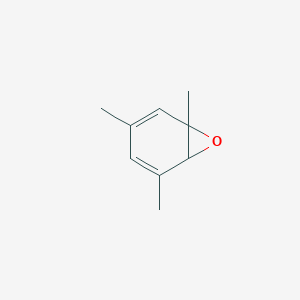
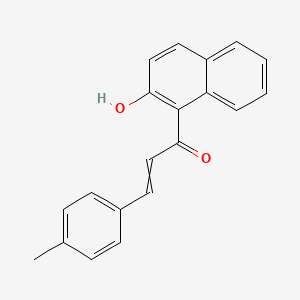
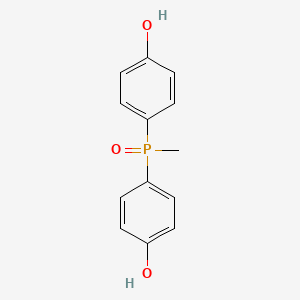
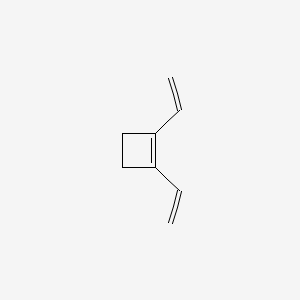
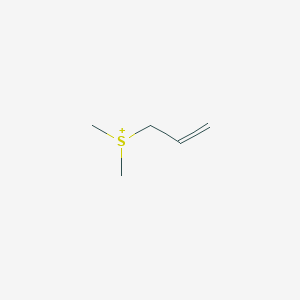

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

